molecular formula C11H10ClF2NO B2437088 (5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone CAS No. 2034206-60-3

(5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone

Cat. No. B2437088
CAS RN: 2034206-60-3
M. Wt: 245.65
InChI Key: IPXNNPXOFDMSRA-UHFFFAOYSA-N
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Description

(5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This molecule is classified as a ketone and has a molecular formula of C12H10ClF2NO. In

Scientific Research Applications

Crystal Packing and Molecular Interactions

A study by (Sharma et al., 2019) investigated the crystal packing of a series of (5-chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone derivatives. The research focused on understanding the role of non-covalent interactions, including lone pair-π interactions and halogen bonding, in their supramolecular architectures. This study offers insights into the molecular conformations and stabilization mechanisms in crystal environments.

Inhibitory Activity and Molecular Docking Studies

Research by (Saeedi et al., 2019) on arylisoxazole‐phenylpiperazines, which include similar structural components, showed that certain derivatives were potent acetylcholinesterase inhibitors. This study highlights the importance of these compounds in developing treatments for neurological disorders and includes molecular docking studies to understand their interactions with biological targets.

Agonist Activity in Neuropathic Pain Models

A study conducted by (Deseure et al., 2002) and (Colpaert et al., 2004) focused on 5-HT1A receptor agonists with structural similarities to this compound. These studies revealed their effectiveness in reducing neuropathic pain, suggesting potential applications in pain management therapies.

Antibacterial and Antifungal Applications

Several studies, including those by (Rai et al., 2010), (Mohite and Bhaskar, 2011), and (Lv et al., 2013), have explored the antimicrobial and antifungal activities of compounds related to this compound. These studies suggest its potential use in developing new antibacterial and antifungal agents.

Structural Analysis and Molecular Design

Research on the crystal structure of related compounds, as investigated by (Nagaraju et al., 2018) and (Huang et al., 2021), provides valuable insights into the molecular design and potential applications in material science and pharmaceuticals.

Antitumor Activity

The compound 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which shares structural similarities, was studied by (Tang and Fu, 2018) for its antitumor activity. This highlights the potential application of related compounds in cancer research.

properties

IUPAC Name

(5-chloro-2-fluorophenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF2NO/c12-8-1-2-10(14)9(3-8)11(16)15-5-7(4-13)6-15/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXNNPXOFDMSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC(=C2)Cl)F)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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